molecular formula C9H9Br2NO B1394641 3-(2,4-Dibromophenoxy)azetidine CAS No. 1219960-98-1

3-(2,4-Dibromophenoxy)azetidine

Cat. No. B1394641
CAS RN: 1219960-98-1
M. Wt: 306.98 g/mol
InChI Key: QKVDOMWGHVFNMD-UHFFFAOYSA-N
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Description

3-(2,4-Dibromophenoxy)azetidine is a chemical compound with the molecular formula C9H9Br2NO and a molecular weight of 306.98 g/mol .


Synthesis Analysis

Azetidines can be synthesized through various methods. One such method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . Another method involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .


Molecular Structure Analysis

The molecular structure of 3-(2,4-Dibromophenoxy)azetidine is based on the azetidine core, a four-membered nitrogen-containing heterocycle . The azetidine ring is functionalized with a 2,4-dibromophenoxy group .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by the considerable ring strain of the four-membered heterocycle . They can undergo various reactions, including ring contraction, cycloaddition reactions, C–H activation, coupling with Grignard reagents, and strain-release homologation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(2,4-Dibromophenoxy)azetidine include its molecular formula (C9H9Br2NO) and molecular weight (306.98 g/mol) . More specific properties such as melting point, boiling point, and density were not found in the retrieved information.

Scientific Research Applications

Synthesis of Functionalized Azetidines

The aza Paternò–Büchi reaction is a notable method for synthesizing functionalized azetidines. This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene component, which can be used to create azetidines with various substituents . The compound 3-(2,4-Dibromophenoxy)azetidine could potentially serve as a substrate in such reactions, leading to the development of new azetidine-based molecules with diverse biological activities.

Medicinal Chemistry

Azetidines are known to be present in several bioactive molecules and natural products. Incorporating azetidines into pharmaceutical scaffolds can result in improved pharmacokinetic properties . 3-(2,4-Dibromophenoxy)azetidine could be used to synthesize new compounds that might exhibit beneficial effects as potential therapeutic agents.

Organic Synthesis

In organic synthesis, azetidines offer a unique four-membered ring structure that is more stable than aziridines yet more reactive than pyrrolidines. This balance allows for facile handling and unique reactivity under appropriate conditions . 3-(2,4-Dibromophenoxy)azetidine could be utilized in various organic transformations, exploiting its ring strain for bond functionalization.

Polymer Synthesis

Azetidines have applications in polymer synthesis due to their ability to undergo ring-opening polymerization. The strained ring of azetidines can be opened with carbon nucleophiles, leading to the formation of polymers with unique properties . 3-(2,4-Dibromophenoxy)azetidine could be a monomer in the synthesis of novel polymers.

Drug Discovery

The structural motif of azetidines is considered privileged in medicinal chemistry3-(2,4-Dibromophenoxy)azetidine could be used as a building block in drug discovery, contributing to the synthesis of compounds with potential pharmacological activities .

Chiral Templates

Azetidines can serve as chiral templates in asymmetric synthesis due to their well-defined three-dimensional structure3-(2,4-Dibromophenoxy)azetidine could be employed to induce chirality in synthetic compounds, which is crucial for the activity of many drugs .

Future Directions

Azetidines are a prevalent structural motif found in various biologically active compounds . Recent advances in the synthesis and reactivity of azetidines have been reported, and future research is likely to focus on further developing these methods and exploring new applications .

properties

IUPAC Name

3-(2,4-dibromophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVDOMWGHVFNMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101304161
Record name 3-(2,4-Dibromophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dibromophenoxy)azetidine

CAS RN

1219960-98-1
Record name 3-(2,4-Dibromophenoxy)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219960-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-Dibromophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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